Cas no 1019559-79-5 (N-(thiophen-3-ylmethyl)pyridin-3-amine)

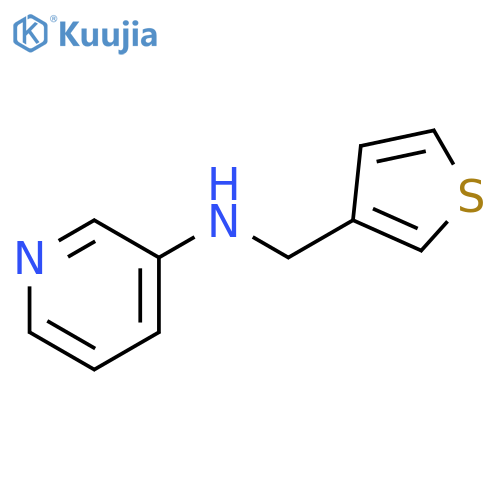

1019559-79-5 structure

商品名:N-(thiophen-3-ylmethyl)pyridin-3-amine

CAS番号:1019559-79-5

MF:C10H10N2S

メガワット:190.264800548553

CID:4567861

N-(thiophen-3-ylmethyl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, N-(3-thienylmethyl)-

- N-(Thiophen-3-ylmethyl)pyridin-3-amine

- N-(thiophen-3-ylmethyl)pyridin-3-amine

-

- インチ: 1S/C10H10N2S/c1-2-10(7-11-4-1)12-6-9-3-5-13-8-9/h1-5,7-8,12H,6H2

- InChIKey: KWFURRGBEZMQCO-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC=C1NCC1C=CSC=1

計算された属性

- せいみつぶんしりょう: 190.05647g/mol

- どういたいしつりょう: 190.05647g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 190.27g/mol

- トポロジー分子極性表面積: 53.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

N-(thiophen-3-ylmethyl)pyridin-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(thiophen-3-ylmethyl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-64523-0.1g |

N-[(thiophen-3-yl)methyl]pyridin-3-amine |

1019559-79-5 | 95.0% | 0.1g |

$83.0 | 2025-03-21 | |

| Chemenu | CM439227-1g |

N-(thiophen-3-ylmethyl)pyridin-3-amine |

1019559-79-5 | 95%+ | 1g |

$403 | 2023-02-03 | |

| TRC | B642638-50mg |

N-(Thiophen-3-ylmethyl)pyridin-3-amine |

1019559-79-5 | 50mg |

$ 70.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077735-5g |

N-(Thiophen-3-ylmethyl)pyridin-3-amine |

1019559-79-5 | 95% | 5g |

¥5340.0 | 2023-04-06 | |

| Enamine | EN300-64523-0.5g |

N-[(thiophen-3-yl)methyl]pyridin-3-amine |

1019559-79-5 | 95.0% | 0.5g |

$218.0 | 2025-03-21 | |

| A2B Chem LLC | AV57984-2.5g |

N-(thiophen-3-ylmethyl)pyridin-3-amine |

1019559-79-5 | 94% | 2.5g |

$682.00 | 2024-04-20 | |

| Aaron | AR01A9YK-100mg |

N-(thiophen-3-ylmethyl)pyridin-3-amine |

1019559-79-5 | 95% | 100mg |

$140.00 | 2025-02-09 | |

| A2B Chem LLC | AV57984-500mg |

N-(thiophen-3-ylmethyl)pyridin-3-amine |

1019559-79-5 | 94% | 500mg |

$265.00 | 2024-04-20 | |

| Aaron | AR01A9YK-500mg |

N-(thiophen-3-ylmethyl)pyridin-3-amine |

1019559-79-5 | 95% | 500mg |

$325.00 | 2025-02-09 | |

| 1PlusChem | 1P01A9Q8-100mg |

N-(thiophen-3-ylmethyl)pyridin-3-amine |

1019559-79-5 | 95% | 100mg |

$154.00 | 2025-03-04 |

N-(thiophen-3-ylmethyl)pyridin-3-amine 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1019559-79-5 (N-(thiophen-3-ylmethyl)pyridin-3-amine) 関連製品

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量